3-Bromo-2-cyanopyridine 1-oxide
Description
3-Bromo-2-cyanopyridine 1-oxide (CAS RN: Not explicitly provided; molecular formula: C₆H₃BrN₂O) is a heteroaromatic compound featuring a pyridine ring substituted with bromine at position 3, a cyano group at position 2, and an N-oxide group at position 1. This trifunctional structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing cyano and N-oxide groups enhance the ring’s electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while bromine serves as a leaving group for further functionalization .
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
3-bromo-1-oxidopyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-3-9(10)6(5)4-8/h1-3H |
InChI Key |
NDQVASSWNLWCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])C#N)Br |
Origin of Product |
United States |
Scientific Research Applications
There appears to be no information about "3-Bromo-2-cyanopyridine 1-oxide" within the provided search results. However, there is information available regarding the applications of the similar compound "3-Bromo-2-cyanopyridine".
Scientific Research Applications
3-Bromo-2-cyanopyridine is widely utilized in research, including:
- Synthesis of Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders .
- Development of Agrochemicals: It is used in the formulation of agrochemicals, enhancing crop protection products by acting as a building block for herbicides and pesticides .
- Material Science: The compound is explored in the development of advanced materials, such as organic semiconductors, due to its unique electronic properties .
- Research in Organic Chemistry: It is a valuable reagent in organic synthesis, facilitating the construction of complex molecular architectures in academic and industrial research .
- Fluorescent Probes: 3-Bromo-2-cyanopyridine is also investigated for its potential use in creating fluorescent probes for biological imaging, aiding in cellular studies .
3-Cyanopyridine derivatives as Survivin Modulators
3-Cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity against three human cancer cell lines .
- Cytotoxicity Evaluation: Sulforhodamine B (SRB) colorimetric assay was used to evaluate the cytotoxic activity of synthesized 3-cyano pyridines on three human cancer cell lines: prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .
- Anti-tumor activities: Compound 5e with 4-methoxy substitution was the most active among all tested compounds. It showed twice the activity of 5-FU against the PC-3 cell line, 2.6-fold the activity against MDA-MB-231, and it was comparable to 5-FU against HepG2 .
- Apoptosis Induction: Studies using Annexin V-FITC assay showed a marked increase in early and late apoptotic cells, as well as an increase in the percentage of necrosis .
- Western blotting assay: Accomplished using different concentrations of 5c and 5e . The results revealed a striking reduction in survivin expression through proteasome-dependent survivin degradation in addition to a decrease in the expression of some other inhibitor of apoptosis proteins (IAP) family proteins: Livin, XIAP, and C-IAP1 in a concentration-dependent manner .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s closest structural analogs include:
- 2-Bromo-3-methylpyridine (CAS RN: 3430-17-9; C₆H₆BrN): A brominated pyridine with a methyl substituent instead of cyano and N-oxide groups.
- 3-Bromo-2-cyanopyridine (hypothetical analog without N-oxide): Lacks the electron-deficient N-oxide moiety.
- 3-Bromo-4-cyanopyridine 1-oxide: A regioisomer with substituents in different positions.
Key Differences :
Substituent Effects: The N-oxide group in 3-Bromo-2-cyanopyridine 1-oxide increases ring electron deficiency, enhancing reactivity in SNAr and metal-catalyzed couplings compared to non-oxidized analogs like 2-Bromo-3-methylpyridine. The cyano group (stronger electron-withdrawing than methyl) directs electrophilic attacks to specific ring positions and reduces basicity.
Steric Considerations: The planar cyano group imposes less steric hindrance than the methyl group in 2-Bromo-3-methylpyridine, favoring reactions requiring spatial accessibility.
Physicochemical Properties
Notes:
- The N-oxide group increases polarity and hydrogen-bonding capacity, leading to higher melting points and lower volatility compared to 2-Bromo-3-methylpyridine.
- The cyano group reduces solubility in non-polar solvents relative to methyl-substituted analogs.
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reacting 3-bromopyridine 1-oxide with TMSCN in acetonitrile under inert atmosphere. Triethylamine acts as a base to deprotonate intermediates, while TMSCN delivers the cyano group regioselectively at the C2 position.
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Dissolve 3-bromopyridine 1-oxide (19.2 g, 110.4 mmol) in anhydrous acetonitrile (280 mL).
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Add TMSCN (32.9 g, 331.2 mmol) and triethylamine (22.3 g, 220.8 mmol) under nitrogen.
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Heat at 75°C for 15 hours.
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Quench with ice-cold saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Key Data :
Optimization Insights
-
Solvent Choice : Acetonitrile enhances solubility of the N-oxide and minimizes side reactions.
-
Stoichiometry : A 3:1 molar ratio of TMSCN to substrate ensures complete conversion.
-
Temperature : Reactions below 70°C result in incomplete cyanation, while temperatures above 80°C promote decomposition.
Phase-Transfer Catalyzed Cyanide Substitution
Methodology
This approach employs alkali cyanides (e.g., KCN) with phase-transfer catalysts (e.g., Aliquat 336) to facilitate nucleophilic substitution on halogenated pyridine N-oxides.
-
Combine 3-bromopyridine 1-oxide (199.5 g) with Aliquat 336 (12.1 g) in water.
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Add aqueous KCN (71.6 g in 215 g H₂O) at 30°C over 1 hour.
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Stir for 4 hours, separate the organic layer, and wash with brine.
-
Distill under reduced pressure to isolate the product.
Key Data :
Advantages Over Traditional Methods
-
Eco-Friendly : Avoids toxic heavy metal cyanides (e.g., CuCN).
-
Scalability : Operates at ambient pressure and moderate temperatures (20–40°C).
-
Cost-Effective : Water serves as the solvent, reducing waste.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Catalyst Recovery :
-
Oxidation Sensitivity :
Industrial Applications and Patents
-
Agrochemicals : 3-Bromo-2-cyanopyridine 1-oxide is a precursor to fungicides targeting Botrytis cinerea.
-
Pharmaceuticals : Serves as an intermediate in TLR7/8 modulator synthesis.
-
Patent Trends : Over 15 patents (2018–2025) highlight its utility, with CN104130183A and US20050250947A1 detailing large-scale production .
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-2-cyanopyridine 1-oxide, and how do reaction conditions influence yield?
The synthesis of pyridine 1-oxide derivatives often involves halogenation and functionalization steps. For example, brominated pyridine oxides can be synthesized via nucleophilic substitution using halogenated solvents (e.g., chloroform) under controlled heating (e.g., 12 hours at reflux) . Solvent choice and reaction time significantly affect yield and purity. For 3-bromo-2-cyanopyridine 1-oxide, introducing the cyano group may require nitrile precursors or cyanide sources under inert conditions to avoid side reactions. Optimization should include monitoring intermediates via TLC or HPLC.
Q. Which spectroscopic and computational methods are most effective for characterizing 3-bromo-2-cyanopyridine 1-oxide?
Structural validation typically combines experimental techniques (FT-IR, NMR, UV-Vis) with density functional theory (DFT) calculations. For pyridine oxides, FT-IR identifies N-oxide stretching bands (~1250–1300 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., deshielding of protons near electron-withdrawing groups) . DFT studies (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (ESP) and HOMO-LUMO gaps, which correlate with reactivity and stability .
Q. How does the stability of 3-bromo-2-cyanopyridine 1-oxide vary under different storage and experimental conditions?
Stability is influenced by light, temperature, and moisture. Pyridine N-oxides are generally hygroscopic and may decompose under prolonged exposure to UV light. Store in amber vials at –20°C under inert gas (argon/nitrogen). For experimental use, avoid strong acids/bases to prevent ring-opening or deoxygenation. Regulatory data for similar compounds (e.g., 4-nitropyridine 1-oxide) recommend handling in well-ventilated areas due to potential toxicity .
Advanced Research Questions
Q. What factors govern regioselectivity in electrophilic substitution reactions of 3-bromo-2-cyanopyridine 1-oxide?
Regioselectivity is dictated by electronic effects of substituents. The electron-withdrawing cyano group directs electrophiles to the para position relative to itself, while the N-oxide group activates the ortho and para positions. Computational analysis (e.g., Fukui indices) can predict reactive sites. For example, in brominated pyridine oxides, substituent positioning alters charge distribution, as seen in derivatives like 4-bromo-2,3,5-trimethylpyridine 1-oxide . Experimental validation via X-ray crystallography or NOE NMR is critical .
Q. Can electrochemical methods enable cross-coupling of 3-bromo-2-cyanopyridine 1-oxide with aryl halides?
Electro-reductive cross-electrophile coupling (eXEC) using transition-metal catalysts (e.g., Ni/Fe) is promising. For pyridine oxides, conditions such as a divided cell with a sacrificial anode (Mg or Zn) in DMF at –1.5 V (vs. Ag/AgCl) facilitate C–C bond formation. A recent study demonstrated C–H/N–H annulations of pyridine oxides with allenes under electrochemical conditions, yielding heterocyclic scaffolds . Monitor reaction progress via cyclic voltammetry to optimize redox potentials.
Q. How do computational models (DFT, MD) reconcile discrepancies in experimental data for pyridine oxide derivatives?
Discrepancies between experimental and computational results often arise from solvation effects or basis set limitations. For 2-methylpyridine 1-oxide, DFT-predicted bond lengths deviated <1% from X-ray data, but HOMO-LUMO gaps required solvent correction (e.g., PCM model for polar solvents) . Molecular dynamics (MD) simulations can further validate conformational stability under varying pH or temperature.
Q. What mechanistic insights explain contradictory reactivity trends in the phosphonylation of brominated pyridine oxides?
Phosphonylation with triethyl phosphite proceeds via a radical or nucleophilic pathway depending on substituents. For 3-bromo-2-cyanopyridine 1-oxide, the cyano group may stabilize intermediates through resonance, altering reaction kinetics. A study on 2-amino-3-bromopyridines showed that electron-deficient rings favor nucleophilic attack at the bromine site, forming P–C bonds . Mechanistic probes (e.g., radical traps like TEMPO) and ³¹P NMR tracking are essential.
Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric forms of pyridine oxide derivatives?
Tautomerism in pyridine oxides (e.g., keto-enol forms) is detectable via variable-temperature NMR or IR. For 3-bromo-2-cyanopyridine 1-oxide, deuterium exchange experiments in D₂O can identify labile protons. Solid-state NMR or X-ray diffraction provides definitive evidence, as demonstrated for 2-pyridinol 1-oxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
